molecular formula C11H11BrF2O2 B8361006 4-(4-Bromo-2,6-difluoro-phenoxy)-tetrahydro-pyran

4-(4-Bromo-2,6-difluoro-phenoxy)-tetrahydro-pyran

Cat. No. B8361006
M. Wt: 293.10 g/mol
InChI Key: DBILYVBWQOPYDG-UHFFFAOYSA-N
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Patent
US08367838B2

Procedure details

The title compound was prepared from 4-bromo-2,6-difluorophenol and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): MS (EI): 292 and 294 M+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.[O:11]1[CH2:16][CH2:15][CH:14](O)[CH2:13][CH2:12]1>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([O:9][CH:14]2[CH2:15][CH2:16][O:11][CH2:12][CH2:13]2)=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(OC2CCOCC2)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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